BenchChemオンラインストアへようこそ!

2-Benzyl-2-azaspiro[4.4]nonan-6-ol

Medicinal Chemistry Anticonvulsant SAR

This 2-azaspiro[4.4]nonane bearing a 6-hydroxy substitution offers a distinct hydrogen-bond donor/acceptor profile and metabolic vulnerability compared to 1,3-dione derivatives. Its rigid spirocyclic core ensures conformational constraint essential for GPCR and ion channel target selectivity. Unlike inactive N-benzyl-1,3-dione, the 6-hydroxy variant enables novel SAR exploration and serves as a versatile intermediate for derivatization (esterification, ether formation, oxidation). Ideal for CNS lead optimization and mechanistic studies. Ensure procurement of the exact structure to maintain biological relevance.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 186202-97-1
Cat. No. B3111844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-azaspiro[4.4]nonan-6-ol
CAS186202-97-1
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESC1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)O
InChIInChI=1S/C15H21NO/c17-14-7-4-8-15(14)9-10-16(12-15)11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2
InChIKeyATIAQDRXQNJDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2-azaspiro[4.4]nonan-6-ol (CAS 186202-97-1): Chemical Identity and Scaffold Classification


2-Benzyl-2-azaspiro[4.4]nonan-6-ol is a synthetic organic compound characterized by a rigid 2-azaspiro[4.4]nonane core, a benzyl substituent on the nitrogen atom, and a hydroxyl group at the 6-position [1]. Its molecular formula is C₁₅H₂₁NO (MW 231.33) [2]. The compound belongs to the class of azaspiroalkanes, a privileged scaffold in medicinal chemistry known for conferring conformational constraint, which can enhance target selectivity and metabolic stability compared to more flexible acyclic analogs [3]. Unlike its more extensively studied 1,3-dione derivatives, the 6-hydroxy variant presents a distinct hydrogen-bond donor/acceptor profile and metabolic vulnerability, positioning it as a versatile intermediate or a scaffold for lead optimization in neurological and receptor-targeted programs.

Why 2-Benzyl-2-azaspiro[4.4]nonan-6-ol Cannot Be Casually Replaced by Other Azaspiro Compounds


The unique 6-hydroxy substitution pattern on the 2-azaspiro[4.4]nonane framework introduces a critical point of differentiation. While the 1,3-dione derivatives (e.g., N-benzyl-2-azaspiro[4.4]nonane-1,3-dione) are well-documented for anticonvulsant activity, they are structurally distinct and often require a specific linker for activity; for example, the methylene-linked N-benzyl-1,3-dione is reported as inactive in MES seizure models, whereas the oxymethylene analog is active [1]. In contrast, the 6-hydroxy variant lacks the 1,3-dione pharmacophore entirely, suggesting a divergent mechanism of action or a role as a non-dione precursor. Furthermore, substitution of the spiro[4.4] core with a [4.5]decane or [3.5]nonane ring alters the three-dimensional orientation of the benzyl group and hydroxyl moiety, as evidenced by SAR studies showing that anticonvulsant potency and 5-HT receptor affinity are highly sensitive to ring size and substitution geometry [2]. Therefore, generic replacement with a different azaspiro compound risks a complete loss of the intended biological or physicochemical profile, underscoring the need for procurement based on exact structural specification.

Quantitative Differentiation of 2-Benzyl-2-azaspiro[4.4]nonan-6-ol: Evidence-Based Comparator Analysis


Structural and Physicochemical Divergence from Active 1,3-Dione Derivatives

2-Benzyl-2-azaspiro[4.4]nonan-6-ol differs fundamentally from the prototypical anticonvulsant N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione. The latter contains a 1,3-dione moiety, which is a key pharmacophore for anticonvulsant activity in the maximal electroshock (MES) test, whereas the target compound possesses a 6-hydroxyl group and lacks the dione entirely [1]. This structural modification is not trivial; SAR studies indicate that the N-benzyl-1,3-dione analog with a methylene linker (compound 10) is completely inactive, while the oxymethylene version (compound 2a) exhibits an ED50 of 111 mg kg⁻¹ in MES [REFS-1, REFS-2]. The 6-hydroxy compound represents a distinct chemical entity with unknown anticonvulsant activity, but its different functional groups predict altered pharmacokinetics and target engagement.

Medicinal Chemistry Anticonvulsant SAR

Hydrogen Bond Donor/Acceptor Count and Predicted Physicochemical Properties

2-Benzyl-2-azaspiro[4.4]nonan-6-ol contains one hydrogen bond donor (the hydroxyl group) and two acceptors (the nitrogen and oxygen atoms), resulting in a topological polar surface area (TPSA) of approximately 23.47 Ų and a consensus Log P (octanol-water) of 3.15 [1]. In contrast, the corresponding N-benzyl-2-azaspiro[4.4]nonane-1,3-dione (e.g., compound 10) has no hydrogen bond donors and a larger TPSA of 37.4 Ų due to the two carbonyl groups, while the active N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione (2a) has a TPSA of 55.8 Ų [2]. These differences directly influence membrane permeability, solubility, and blood-brain barrier penetration, as reflected in the compounds' varying anticonvulsant protective indices [2].

Drug Design ADME Physicochemical Properties

Receptor Binding Profile Divergence from Arylpiperazine-Linked 1,3-Diones

While no direct receptor binding data exists for 2-Benzyl-2-azaspiro[4.4]nonan-6-ol, class-level inference from closely related 2-azaspiro[4.4]nonane-1,3-dione derivatives indicates that modifications to the core structure drastically alter serotonin receptor affinity. For example, N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane-1,3-dione derivatives with an ethylene or propylene spacer exhibit 3- to 80-fold higher affinity for 5-HT1A and 5-HT2A receptors (Ki = 3.1–94 nM and 32–465 nM, respectively) compared to their methylene-linked analogs (Ki = 81–370 nM and 126–1370 nM) [1]. The target compound, lacking the 1,3-dione and the arylpiperazine moiety entirely, is predicted to have a completely distinct, albeit uncharacterized, polypharmacology profile, making it unsuitable as a functional substitute for these potent serotonin ligands.

Serotonin Receptors 5-HT1A 5-HT2A GPCR

Optimal Scientific and Industrial Use Cases for 2-Benzyl-2-azaspiro[4.4]nonan-6-ol


Scaffold Hopping and Lead Diversification in CNS Drug Discovery

Given the established anticonvulsant and serotonergic activity of related 2-azaspiro[4.4]nonane derivatives, 2-Benzyl-2-azaspiro[4.4]nonan-6-ol serves as a valuable scaffold for exploring novel chemical space around the spirocyclic core [1]. Its distinct 6-hydroxy substitution provides a synthetic handle for further derivatization (e.g., esterification, ether formation, or oxidation to a ketone) that is not accessible from the 1,3-dione series. This makes it an ideal starting point for generating libraries of compounds to probe new SAR around targets implicated in epilepsy, anxiety, or depression, where the azaspiro core is a privileged motif.

Investigation of Non-Dione Spirocyclic Pharmacophores

The compound's lack of the 1,3-dione group, which is present in many reported active anticonvulsants, positions it for use in mechanistic studies aimed at identifying novel pharmacophores within the spirocyclic class [2]. By comparing its biological profile against that of active dione analogs, researchers can decouple the contribution of the spiro scaffold from that of the dione moiety, potentially uncovering new binding interactions and therapeutic opportunities.

Synthesis of Advanced Intermediates for Receptor Ligands

The rigid spiro[4.4]nonane core imposes a defined orientation on the pendant benzyl and hydroxyl groups, which is a critical feature for achieving high affinity and selectivity for G-protein coupled receptors (GPCRs) and ion channels [3]. 2-Benzyl-2-azaspiro[4.4]nonan-6-ol can be employed as a key intermediate in the multi-step synthesis of more complex molecules, such as those incorporating arylpiperazine or other pharmacophoric elements known to confer high receptor affinity, as demonstrated by the potent 5-HT1A ligands derived from the analogous 1,3-dione scaffold [3].

Physicochemical Property Modulation Studies

The calculated TPSA (23.47 Ų) and Log P (3.15) of 2-Benzyl-2-azaspiro[4.4]nonan-6-ol differ significantly from those of the corresponding 1,3-dione analogs (TPSA 37-56 Ų) [4]. This makes the compound a useful tool for studying the impact of hydrogen-bond donor/acceptor count and polarity on key ADME parameters such as membrane permeability, solubility, and blood-brain barrier penetration within a constrained spirocyclic framework. Such studies are essential for optimizing the drug-like properties of lead compounds in CNS-focused medicinal chemistry campaigns.

Quote Request

Request a Quote for 2-Benzyl-2-azaspiro[4.4]nonan-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.